2-Amino-2-methyladamantane
Overview
Description
2-Amino-2-methyladamantane is a chemical compound with the molecular formula C11H19N and a molecular weight of 165.28 . It is used in various applications, including as a raw material in the preparation of other products .
Synthesis Analysis
The synthesis of this compound and its derivatives has been discussed in several studies . Synthetic routes to new amino nitriles with the functional groups at the 2-position of the adamantane core, based on reactions of adamantanonimines with acetone cyanohydrin or of adamantanone cyanohydrin with aliphatic amines, are considered .
Molecular Structure Analysis
The molecular structure of this compound consists of an adamantane core with an amino group and a methyl group attached at the 2-position . The adamantane core is a highly symmetrical, three-dimensional structure that contributes to the unique properties of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. One study discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 232.6±8.0 °C, a predicted density of 0.999±0.06 g/cm3, and a predicted pKa of 10.92±0.20 .
Future Directions
The future directions for 2-Amino-2-methyladamantane are promising. Given the continued use of adamantanes as linkers in nanomaterials, as “lipophilic bullets” in the optimization of therapeutics and as bulky, electron-rich substituents in a variety of ligand-design applications, we expect that interest in the new methods for the selective functionalization of diamondoids will continue to attract .
Mechanism of Action
Target of Action
It is known that adamantane derivatives, such as amantadine, rimantadine, and memantine, are used in pharmaceuticals and exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, it is plausible that 2-Amino-2-methyladamantane may interact with similar targets.
Mode of Action
It is known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .
Result of Action
It is known that the introduction of adamantane moieties on diamondoids can lead to the formation of nanodiamonds .
Action Environment
It is known that the volatility measurements of laboratory-generated amp nitrate nanoparticles gave δvaph = 80 ± 16 kj mol−1 and an estimated vapor pressure of (13 ± 03) × 10−5 Pa at 298 K .
Biochemical Analysis
Biochemical Properties
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds . The compound’s bulkiness and steric strain have been observed to affect the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .
Cellular Effects
It is known that the compound’s structural properties have potential implications for its interactions with cellular components .
Molecular Mechanism
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds .
Temporal Effects in Laboratory Settings
It is known that the compound’s structural properties have potential implications for its stability and degradation .
Dosage Effects in Animal Models
It is known that the compound’s structural properties have potential implications for its interactions with biological systems .
Metabolic Pathways
It is known that the compound’s structural properties have potential implications for its interactions with enzymes and cofactors .
Transport and Distribution
It is known that the compound’s structural properties have potential implications for its localization or accumulation .
Subcellular Localization
It is known that the compound’s structural properties have potential implications for its activity or function .
Properties
IUPAC Name |
2-methyladamantan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRIAGJXHTUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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